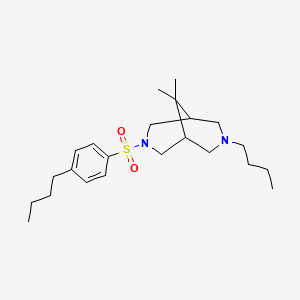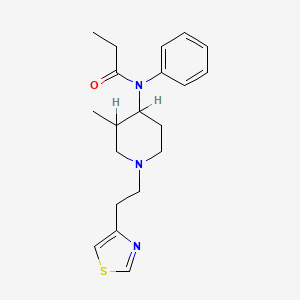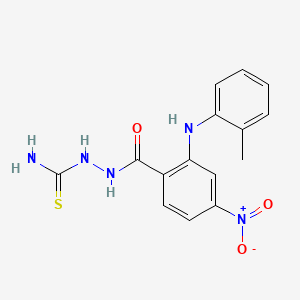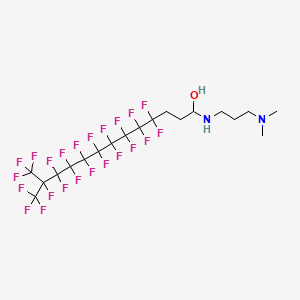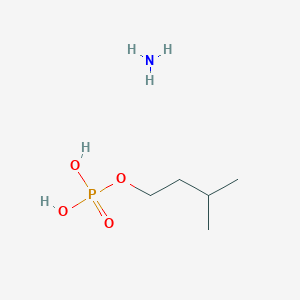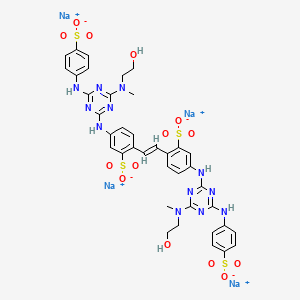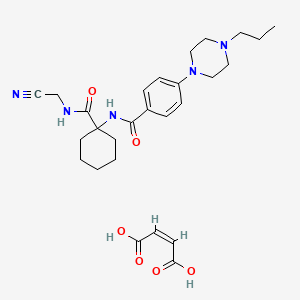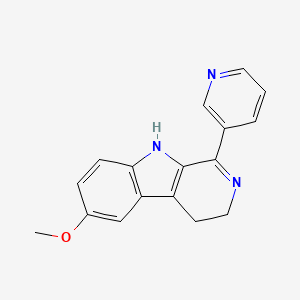
Phoenicopterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phoenicopterone involves several steps, starting from β-carotene. The process typically includes the following steps:
Oxidation: β-carotene is oxidized to form β,β-caroten-4-one.
Dehydrogenation: The β,β-caroten-4-one undergoes dehydrogenation to form 4’,5’-Didehydro-5’,6’-dihydro-β,β-caroten-4-one.
The reaction conditions for these steps often involve the use of specific oxidizing agents and catalysts to facilitate the transformations. For example, the oxidation step may require the use of reagents like potassium permanganate or chromium trioxide under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is also essential to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phoenicopterone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized carotenoid derivatives.
Reduction: Reduction reactions can convert this compound back to less oxidized forms of carotenoids.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized carotenoids, while reduction can yield less oxidized carotenoids.
Applications De Recherche Scientifique
Phoenicopterone has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity and properties of carotenoids.
Biology: this compound is studied for its potential role in biological processes, such as photosynthesis and photoprotection.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its antioxidant properties.
Industry: this compound is used as a pigment in various industrial applications, including food coloring and cosmetics.
Mécanisme D'action
The mechanism of action of Phoenicopterone involves its interaction with various molecular targets and pathways. As a carotenoid derivative, it can interact with light-absorbing proteins and other molecules involved in photosynthesis. Its antioxidant properties allow it to neutralize reactive oxygen species, protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Phoenicopterone is similar to other carotenoid derivatives, such as:
β-Carotene: The precursor to this compound, known for its role in photosynthesis and as a dietary supplement.
Lutein: Another carotenoid with antioxidant properties, commonly found in green leafy vegetables.
Zeaxanthin: A carotenoid similar to lutein, with applications in eye health.
This compound is unique due to its specific structure and the presence of the 4’,5’-didehydro-5’,6’-dihydro-β,β-caroten-4-one moiety, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
3297-23-2 |
|---|---|
Formule moléculaire |
C40H54O |
Poids moléculaire |
550.9 g/mol |
Nom IUPAC |
2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-26,36H,15,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m0/s1 |
Clé InChI |
ZRXISZZQHKYPQA-GMKWGACXSA-N |
SMILES isomérique |
CC1=CCCC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C)(C)C |
SMILES canonique |
CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




